N-((3,4-Dihydro-2H-1-benzopyran-2-yl)methyl)-5-(4-fluorophenyl)-3-pyridinemethanamine
Overview
Description
N-((3,4-Dihydro-2H-1-benzopyran-2-yl)methyl)-5-(4-fluorophenyl)-3-pyridinemethanamine is a complex organic compound with the molecular formula C22H21FN2O. This compound features a chroman ring system, a fluorophenyl group, and a pyridine moiety, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the chroman ring system. One common approach is the condensation of 3,4-dihydro-2H-1-benzopyran-2-one with an appropriate amine under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using amines, alcohols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
This compound has found applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Chroman derivatives
Fluorophenyl pyridines
Other benzopyran derivatives
Uniqueness: N-((3,4-Dihydro-2H-1-benzopyran-2-yl)methyl)-5-(4-fluorophenyl)-3-pyridinemethanamine stands out due to its unique combination of structural features, which contribute to its diverse applications and reactivity.
Biological Activity
N-((3,4-Dihydro-2H-1-benzopyran-2-yl)methyl)-5-(4-fluorophenyl)-3-pyridinemethanamine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20FN3O
- Molecular Weight : 325.38 g/mol
The presence of the benzopyran moiety suggests potential interactions with biological systems, particularly in areas such as cancer therapy and neuroprotection.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Benzopyran Derivative : Utilizing starting materials such as phenols and aldehydes under acidic conditions.
- Pyridine Ring Construction : Employing methods such as cyclization reactions to introduce the pyridine core.
- Final Coupling : The final amination step to attach the side chains.
Antiproliferative Effects
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluating related benzopyran derivatives found that they inhibited cell growth in breast and colon cancer models effectively, with IC50 values ranging from 25 to 50 nM . Although specific IC50 data for the compound is not extensively documented, its structural analogs suggest potential efficacy.
The proposed mechanisms of action for benzopyran derivatives include:
- Inhibition of Cell Cycle Progression : Compounds may induce G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been noted in similar compounds.
Study 1: Anticancer Activity
A recent investigation into a series of pyridine-benzopyran derivatives demonstrated their effectiveness against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines. The study reported that compounds with fluorinated phenyl groups exhibited enhanced activity compared to non-fluorinated variants, suggesting that the introduction of fluorine can augment biological efficacy .
Compound | Cell Line | IC50 (nM) |
---|---|---|
A | MDA-MB-231 | 120 |
B | HCT116 | 130 |
C | MDA-MB-231 | 200 |
Study 2: Neuroprotective Potential
Another study highlighted the neuroprotective properties of similar benzopyran compounds in models of oxidative stress. These compounds were found to mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory pathways .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-chromen-2-yl)-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFMQJUJWSFOLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939016 | |
Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-N-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177975-08-5 | |
Record name | N-((3,4-Dihydro-2H-1-benzopyran-2-yl)methyl)-5-(4-fluorophenyl)-3-pyridinemethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177975085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dihydro-2H-1-benzopyran-2-yl)-N-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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